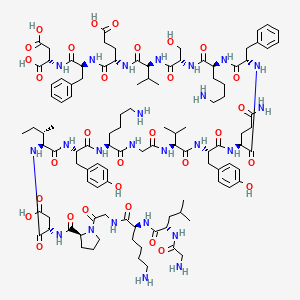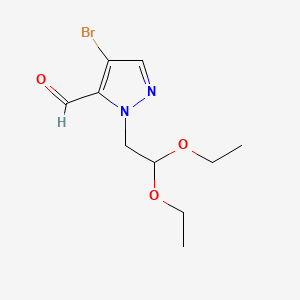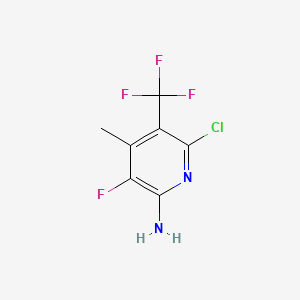
6-Chloro-3-fluoro-4-methyl-5-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of chlorine, fluorine, methyl, and trifluoromethyl groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Reduction: The nitro group is reduced to an amine group.
Halogenation: Introduction of chlorine and fluorine atoms.
Alkylation: Introduction of the methyl and trifluoromethyl groups.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Aplicaciones Científicas De Investigación
6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-3-fluoro-4-methyl-2-Pyridinamine: Lacks the trifluoromethyl group.
6-chloro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine: Lacks the fluorine atom.
3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine: Lacks the chlorine atom.
Uniqueness
6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine is unique due to the combination of chlorine, fluorine, methyl, and trifluoromethyl groups on the pyridine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H5ClF4N2 |
|---|---|
Peso molecular |
228.57 g/mol |
Nombre IUPAC |
6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H5ClF4N2/c1-2-3(7(10,11)12)5(8)14-6(13)4(2)9/h1H3,(H2,13,14) |
Clave InChI |
WCLYRVCSACUASA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1F)N)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3-chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13927766.png)
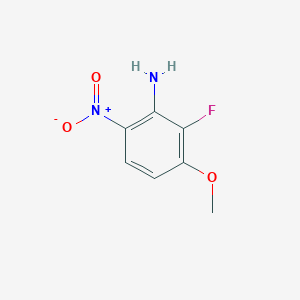
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)

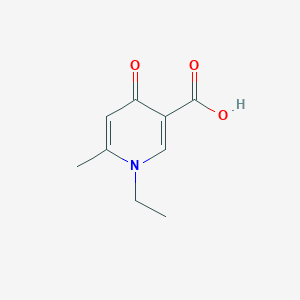
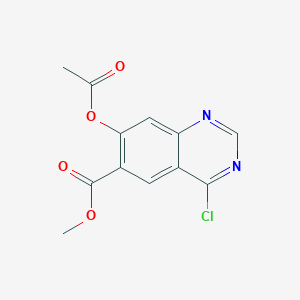

![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
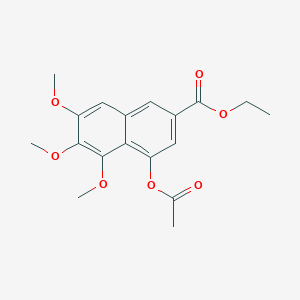
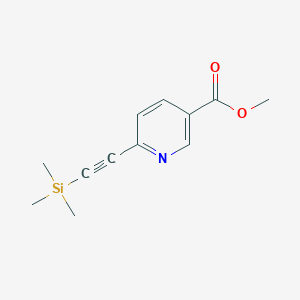
methanone](/img/structure/B13927838.png)
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
